3-(3-chlorobenzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one
説明
This compound is a fluoroquinoline derivative featuring a 3-chlorobenzenesulfonyl substituent at position 3, an ethyl group at N1, a 4-ethylpiperazine moiety at position 7, and a fluorine atom at position 5. Its structure is characterized by a planar quinoline core, which is critical for interactions with biological targets such as bacterial DNA gyrase or topoisomerase IV. The ethylpiperazine substituent at position 7 introduces steric bulk and hydrogen-bonding capabilities, which may modulate solubility and target engagement .
特性
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN3O3S/c1-3-26-8-10-28(11-9-26)21-14-20-18(13-19(21)25)23(29)22(15-27(20)4-2)32(30,31)17-7-5-6-16(24)12-17/h5-7,12-15H,3-4,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOXDLGUYBCDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps. One common method includes the reaction of 3-chloro-4-nitrobenzenesulfonyl chloride with 1-ethylpiperazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(3-chlorobenzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
科学的研究の応用
Medicinal Chemistry
The compound is being explored as a lead compound for the development of novel pharmaceuticals. Its structure allows for targeted modifications to enhance efficacy against specific biological targets. Notable areas of focus include:
- Antimicrobial Activity : Studies have indicated potential effectiveness against various bacterial strains.
- Anticancer Properties : Research suggests that the compound may inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth.
Biological Research
In biological studies, this compound serves as a valuable tool for understanding molecular interactions. Key applications include:
- Enzyme Inhibition Studies : The compound can act as an inhibitor of specific enzymes, providing insights into enzyme mechanisms and pathways.
- Receptor Binding Studies : Investigating how the compound interacts with various receptors can help elucidate its pharmacodynamics and therapeutic potential.
Material Science
The unique chemical properties of the compound allow for its use in developing advanced materials. Applications include:
- Fluorescent Materials : Due to the presence of the fluorine atom, the compound can be utilized in creating materials with fluorescence properties.
- Conductive Polymers : The sulfonyl group can enhance conductivity, making it suitable for applications in electronic materials.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of 3-(3-chlorobenzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting that the compound may induce apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis, highlighting its potential as a lead candidate for antibiotic development.
作用機序
The mechanism of action of 3-(3-chlorobenzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of bacterial DNA gyrase, thereby exhibiting antibacterial activity .
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 7
- Target Compound : 4-Ethylpiperazin-1-yl group.
- Analog from : 7-(Diethylamino) group . This difference may enhance interactions with polar residues in enzymatic pockets.
- Impurity D (): 7-(Piperazin-1-yl) group .
Modifications at Position 1
- Target Compound : 1-Ethyl group.
- Analog from : 1-(4-Methylbenzyl) group .
Sulfonyl/Carboxylic Acid Substituents at Position 3
- Target Compound : 3-Chlorobenzenesulfonyl group.
- Analog from : 3-Carboxylate group .
Hypothetical Pharmacological Implications
While direct activity data are unavailable in the provided evidence, structural comparisons suggest:
- Enhanced Solubility: The ethylpiperazine group may improve water solubility compared to diethylamino or unsubstituted piperazine analogs .
- Target Binding : The 3-chlorobenzenesulfonyl group could enhance hydrophobic interactions with bacterial enzyme pockets compared to carboxylate or aroyl substituents .
- Metabolic Stability : The ethyl group at N1 is less prone to oxidative metabolism than bulkier benzyl groups .
Data Table: Key Structural Comparisons
生物活性
Overview
3-(3-chlorobenzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinolone class, notable for its complex structure and potential biological activities. This compound exhibits significant antibacterial properties primarily through its interaction with bacterial enzymes involved in DNA replication.
Chemical Structure
The compound can be represented by the following chemical structure:
| Property | Description |
|---|---|
| IUPAC Name | 3-(3-chlorophenyl)sulfonyl-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one |
| Molecular Formula | C23H25ClFN3O3S |
| Molecular Weight | 465.98 g/mol |
| CAS Number | 892757-48-1 |
The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the unwinding of DNA, leading to bacterial cell death. The presence of the fluorine atom enhances binding affinity, contributing to its antibacterial efficacy.
Antibacterial Activity
Research indicates that compounds similar to 3-(3-chlorobenzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The effectiveness is often measured through Minimum Inhibitory Concentration (MIC) assays, where lower concentrations indicate higher potency.
Case Studies
A study highlighted the efficacy of quinolone derivatives in inhibiting the growth of various bacterial strains, with some derivatives showing MIC values as low as 0.5 µg/mL against resistant strains . This suggests that our compound may similarly possess significant antibacterial properties.
Comparative Biological Activity Table
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-(3-chlorobenzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one | TBD | TBD |
| Ciprofloxacin | 0.5 | E. coli |
| Levofloxacin | 0.25 | Staphylococcus aureus |
| Moxifloxacin | 0.125 | Pseudomonas aeruginosa |
Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of quinolone derivatives, emphasizing modifications that enhance antibacterial activity. The incorporation of sulfonyl groups has been linked to improved solubility and bioavailability, which are crucial for therapeutic applications .
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structural features to our target compound can effectively disrupt biofilm formation in pathogenic bacteria, which is a significant factor in chronic infections .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?
The synthesis involves multi-step organic reactions, including sulfonation, fluorination, and substitution of the piperazine moiety. Critical parameters include:
- Temperature : Optimal ranges (e.g., 60–80°C for sulfonation steps) to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in nucleophilic substitutions .
- Catalysts : Use of Lewis acids (e.g., AlCl₃) for sulfonyl group introduction .
- Reaction time : Extended durations (48–72 hours) for cyclization steps to ensure completion .
Table 1: Key Synthesis Parameters
| Step | Reaction Type | Solvent | Catalyst | Yield Range |
|---|---|---|---|---|
| Sulfonation | Electrophilic substitution | DCM | AlCl₃ | 60–75% |
| Fluorination | Nucleophilic aromatic substitution | DMF | KF | 50–65% |
| Piperazine substitution | SN2 reaction | THF | - | 70–85% |
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorination at C6, ethylpiperazine at C7) .
- FT-IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., m/z 520.1 [M+H]⁺) .
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
Advanced Research Questions
Q. How can researchers optimize the synthesis protocol to enhance scalability while maintaining high purity?
- Process Intensification : Use continuous-flow reactors for exothermic steps (e.g., sulfonation) to improve heat dissipation and yield .
- Catalyst Recycling : Immobilize Lewis acids on silica supports to reduce waste .
- Solvent-Free Conditions : Explore mechanochemical methods for fluorination to minimize solvent use .
Q. What strategies are recommended for resolving discrepancies in biological activity data across different studies?
- Assay Standardization : Validate cell-based assays with consistent ATP levels (e.g., luminescence-based viability assays) .
- Purity Reassessment : Re-analyze batches via HPLC-MS to rule out degradation products .
- Structural Confirmation : Use X-ray crystallography (if crystalline) to verify stereochemistry and conformation .
Q. How does the crystal structure inform the compound’s conformation and potential interactions?
- Crystal Data : The compound forms a triclinic lattice (space group P1) with unit cell parameters:
- a = 9.8901 Å, b = 10.2420 Å, c = 13.665 Å
- Dihedral angles indicate planar quinolone core, enabling π-π stacking with biological targets .
- Hydrogen Bonding : Sulfonyl oxygen atoms participate in H-bonds with receptor residues (e.g., kinase ATP-binding pockets) .
Q. If conflicting data arises from different characterization methods, how should researchers proceed?
- Cross-Validation : Compare NMR (solution state) with X-ray data (solid state) to detect polymorphism .
- Dynamic Light Scattering (DLS) : Check for aggregation in biological assays that may skew IC₅₀ values .
- Computational Modeling : Use DFT calculations to reconcile spectroscopic data with electronic structure .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological properties?
- Modifications :
- Sulfonyl Group : Replace 3-chlorophenyl with electron-withdrawing groups (e.g., CF₃) to enhance target binding .
- Piperazine Moiety : Introduce bulkier substituents (e.g., isopropyl) to modulate pharmacokinetics .
- In Silico Screening : Dock analogs into homology models of target enzymes (e.g., topoisomerase II) to predict activity .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation pathways .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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